molecular formula C26H34N2O4 B11080672 2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione

2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(hexylamino)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11080672
M. Wt: 438.6 g/mol
InChI Key: XYKWPWUBIVLNHZ-UHFFFAOYSA-N
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Description

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEXYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and cyclohexylidene groups, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEXYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the acylation of dimedone with acetic anhydride, followed by the reaction with hexylamine. The process requires careful control of reaction conditions, including the use of triethylamine as a base and 4-dimethylaminopyridine (DMAP) as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEXYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, hydroxylamine, and various acids and bases. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEXYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEXYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(PROPYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE
  • 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEPTYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Uniqueness

The uniqueness of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(HEXYLAMINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

2-[4-hexylimino-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione

InChI

InChI=1S/C26H34N2O4/c1-4-5-6-9-14-27-20(23-21(29)16-26(2,3)17-22(23)30)13-10-15-28-24(31)18-11-7-8-12-19(18)25(28)32/h7-8,11-12,29H,4-6,9-10,13-17H2,1-3H3

InChI Key

XYKWPWUBIVLNHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(CCCN1C(=O)C2=CC=CC=C2C1=O)C3=C(CC(CC3=O)(C)C)O

Origin of Product

United States

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